molecular formula C10H16Cl2N2 B2726177 3-Phenylpyrrolidin-3-amine dihydrochloride CAS No. 2138226-86-3

3-Phenylpyrrolidin-3-amine dihydrochloride

Cat. No. B2726177
CAS RN: 2138226-86-3
M. Wt: 235.15
InChI Key: IFDZCZSHIQMIOA-UHFFFAOYSA-N
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Description

3-Phenylpyrrolidin-3-amine dihydrochloride, also known as Phenylpiracetam, is a nootropic drug that is used to enhance cognitive function. It was first developed in Russia in the 1980s and has since gained popularity as a cognitive enhancer.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Compounds like "3-Phenylpyrrolidin-3-amine dihydrochloride" often serve as intermediates in the synthesis of heterocyclic compounds. For instance, reactions involving pyrrolidine derivatives have been leveraged to produce substituted 1-pyrrolines, highlighting the role of similar amines in constructing complex heterocyclic frameworks (K. Sorgi et al., 2003). These methodologies are crucial for synthesizing molecules with potential pharmacological activities.

Regioselective Synthesis

The reactivity of compounds akin to "this compound" under different conditions has been explored to achieve regioselective synthesis. For example, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones under various conditions demonstrates the influence of electronic effects on product formation, offering insights into controlling reaction pathways for desired outcomes (Michael De Rosa et al., 2015).

Antibacterial Agents

Pyrrolidine derivatives have been utilized in the design and synthesis of novel antibacterial agents, exemplifying the pharmaceutical applications of these compounds. Research into pyridonecarboxylic acids, for instance, has led to the development of new antibacterial compounds with enhanced activity, underscoring the potential of pyrrolidine-based compounds in drug discovery (H. Egawa et al., 1984).

Metal-Free Photoredox Catalysis

The exploration of amines, including pyrrolidine derivatives, in metal-free photoredox catalysis for bond formation demonstrates their utility in green chemistry applications. This approach facilitates the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, showcasing the versatility of amines in synthetic chemistry (M. Ociepa et al., 2018).

Enantioselective Synthesis

Research into the enantiodivergent synthesis of amino analogues of pantolactone from pyrrolidinone derivatives illustrates the significance of these compounds in achieving enantioselectivity in chemical synthesis. Such methodologies are fundamental for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry (P. Camps et al., 2007).

properties

IUPAC Name

3-phenylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-10(6-7-12-8-10)9-4-2-1-3-5-9;;/h1-5,12H,6-8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDZCZSHIQMIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138226-86-3
Record name 3-phenylpyrrolidin-3-amine dihydrochloride
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